molecular formula C12H18O3 B14527644 Ethyl 2-acetylocta-4,6-dienoate CAS No. 62765-18-8

Ethyl 2-acetylocta-4,6-dienoate

Cat. No.: B14527644
CAS No.: 62765-18-8
M. Wt: 210.27 g/mol
InChI Key: AVZKIWRJJRXVSB-UHFFFAOYSA-N
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Description

Ethyl 2-acetylocta-4,6-dienoate is an organic compound with the molecular formula C12H18O3 It is characterized by its ester and ketone functional groups, and it contains multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetylocta-4,6-dienoate typically involves esterification reactions. One common method is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the esterification of octa-4,6-dienoic acid with ethanol in the presence of sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetylocta-4,6-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated compounds.

    Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-acetylocta-4,6-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetylocta-4,6-dienoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

  • Ethyl 2-acetylocta-2,4-dienoate
  • Ethyl 2-acetylocta-4,6-dienoate
  • This compound

Comparison: this compound is unique due to its specific arrangement of double bonds and functional groups. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its unique structure also contributes to its distinct applications in various fields .

Properties

CAS No.

62765-18-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-acetylocta-4,6-dienoate

InChI

InChI=1S/C12H18O3/c1-4-6-7-8-9-11(10(3)13)12(14)15-5-2/h4,6-8,11H,5,9H2,1-3H3

InChI Key

AVZKIWRJJRXVSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=CC=CC)C(=O)C

Origin of Product

United States

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